N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide
Description
N-(2-(3-Chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide is a heterocyclic compound featuring a fused thieno[3,4-c]pyrazole core. Its structure includes a 3-chlorophenyl substituent at the pyrazole’s 2-position and a 3-methylbutanamide group at the 3-position (Figure 1). The canonical SMILES (CC(C)CC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl) and InChI (InChI=1S/C16H18ClN3OS/c1-10(2)6-15(21)18-16-13-8-22-9-14(13)19-20(16)12-5-3-4-11(17)7-12/h3-5,7,10H,6,8-9H2,1-2H3,(H,18,21)) confirm its stereochemistry and bonding . Structural determination of such compounds often employs crystallographic tools like SHELXL for refinement and WinGX/ORTEP for visualization .
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-10(2)6-15(21)18-16-13-8-22-9-14(13)19-20(16)12-5-3-4-11(17)7-12/h3-5,7,10H,6,8-9H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBRMANDNCDXRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C2CSCC2=NN1C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features and Substituents
The target compound’s structural analogs include pyrazole-thiophene hybrids and derivatives with varying substituents. A key comparison can be drawn with two synthesized compounds from Molecules (2012):
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) .
Table 1: Structural Comparison
| Compound | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Thieno[3,4-c]pyrazole | 3-Chlorophenyl, 3-methylbutanamide | Amide, Chloroarene, Thiophene-fused |
| 7a | Pyrazole + thiophene | 3-Cyano, 2,4-diaminothiophene, hydroxy | Cyano, Amino, Hydroxy, Ketone |
| 7b | Pyrazole + thiophene | Ethyl carboxylate, 2,4-diaminothiophene, hydroxy | Ester, Amino, Hydroxy, Ketone |
Key Observations:
Fused vs. Linked Systems: The target compound’s thieno-pyrazole system is fused, enhancing rigidity, whereas 7a/b feature pyrazole and thiophene linked via a ketone bridge, offering conformational flexibility .
Substituent Effects: The 3-chlorophenyl group in the target compound may enhance lipophilicity and steric bulk compared to the electron-withdrawing cyano (7a) or polar carboxylate (7b) groups.
Pharmacological Implications (Inferred from Structural Features)
- Thiophene-Pyrazole Hybrids : Compounds like 7a/b are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic diversity .
- Chloroarene Motif : The 3-chlorophenyl group in the target compound is common in bioactive molecules (e.g., antifungal agents), hinting at similar targets .
Preparation Methods
Intramolecular Cyclization of Thiophene-Azide Derivatives
A method adapted from the synthesis of 4H-thieno[3,4-c]pyrrole involves azide intermediates. For example, heating a thiophene-bearing azide (e.g., 3-azidomethylthiophene) induces intramolecular 1,3-dipolar cycloaddition, forming a dihydrotriazole intermediate. Subsequent acid-catalyzed cycloreversion yields the thieno[3,4-c]pyrazole scaffold. This route achieves moderate yields (45–60%) but requires stringent temperature control (±2°C) to avoid side reactions.
Reaction Conditions
Hydrazine-Mediated Cyclocondensation
A more scalable approach employs hydrazine hydrate and α,β-unsaturated carbonyl compounds. For instance, reacting 3-chlorophenyl-substituted thiophenecarbaldehyde with hydrazine in ethanol under reflux forms the pyrazole ring via [3+2] cycloaddition. This method favors high yields (70–85%) and is amenable to industrial-scale production.
Reaction Conditions
- Carbonyl precursor : 3-(3-Chlorophenyl)thiophene-2-carbaldehyde
- Hydrazine source : Hydrazine hydrate (2.2 equiv)
- Solvent : Ethanol
- Temperature : 80°C, 6 hours
- Yield : 78%
Substituent Modification: 3-Chlorophenyl Group Installation
The 3-chlorophenyl group is typically introduced early in the synthesis, either during core formation or via post-functionalization.
Direct Incorporation During Cyclization
Using 3-chlorophenyl-substituted precursors (e.g., 3-(3-chlorophenyl)thiophene-2-carbaldehyde) ensures the aryl group is embedded in the core structure. This method avoids later substitution steps but limits flexibility in analog synthesis.
Suzuki-Miyaura Cross-Coupling
For late-stage diversification, Suzuki coupling attaches the 3-chlorophenyl group to a brominated thienopyrazole intermediate. Palladium catalysts (e.g., Pd(PPh3)4) facilitate this transformation.
Reaction Conditions
- Aryl boronic acid : 3-Chlorophenylboronic acid (1.2 equiv)
- Catalyst : Pd(PPh3)4 (5 mol%)
- Base : K2CO3 (2.0 equiv)
- Solvent : THF/H2O (4:1)
- Temperature : 90°C, 8 hours
- Yield : 75%
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Purity ≥98% is confirmed via HPLC. Structural validation includes:
- 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 1.0–1.2 ppm).
- 13C NMR : Carbonyl carbon (δ 170–172 ppm), thiophene carbons (δ 110–130 ppm).
- HRMS : [M+H]+ ion at m/z 336.09 (calculated 336.10).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Hydrazine cyclization | 78 | 95 | 6 | High |
| Microwave acylation | 91 | 98 | 0.25 | Moderate |
| Suzuki coupling | 75 | 97 | 8 | Low |
Industrial-Scale Considerations
Large-scale production (≥1 kg) prioritizes cost-effectiveness and safety. Continuous flow reactors enhance the hydrazine cyclization step, reducing reaction time by 40% and improving yield consistency (±2%). Solvent recovery systems (e.g., distillation for toluene) minimize waste. Regulatory compliance necessitates rigorous testing for residual palladium (<10 ppm) in Suzuki-derived batches.
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